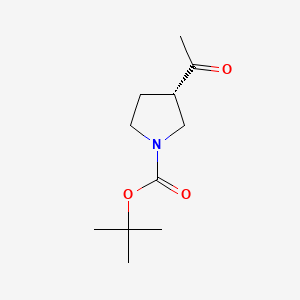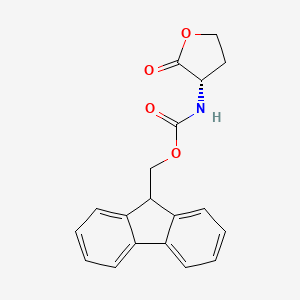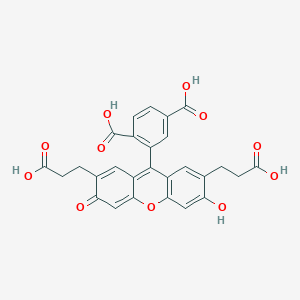
BCECF
货号 B570524
CAS 编号:
85138-49-4
分子量: 520.4
InChI 键: RZFSVSQVNQXHLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Molecular Structure Analysis
The molecular formula of BCECF is C27H20O11 . The structure of BCECF includes a spiro-isobenzofuran moiety, which is part of the fluorescein core, and carboxyethyl groups attached to the xanthene ring . The exact molecular structure analysis of BCECF is not provided in the search results.Physical And Chemical Properties Analysis
BCECF is a crystalline solid with a molecular weight of 520.4 . It has an emission maximum at 535 nm and can be excited at 440 nm and 490 nm . The pKa of BCECF is approximately 6.98, making it ideal for measuring changes ± 1 pH unit around pH 7 .科学研究应用
Intracellular pH Measurement
- Application Summary : BCECF is extensively used for measuring intracellular pH as it can be incorporated into intact living cells and responds sensitively to pH dynamics .
- Methods of Application : The cell-permeant BCECF AM ester can be added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence intensity of BCECF is proportional to the pH near its pK of 6.98, making it an excellent indicator over the physiological range of pH 6.5–7.5 .
Confocal Laser Scanning Microscopy
- Application Summary : BCECF is used in confocal laser scanning microscopy due to its absorption maximum being very close to the 488‐nm argon‐ ion laser line .
- Methods of Application : After loading the cells with BCECF, both the nucleus and the mitochondria show a higher level of fluorescence than the cytoplasm .
- Results or Outcomes : Despite its inhomogeneous intracellular distribution, BCECF reports the pH of only one cellular compartment, the cytosol .
Cell Viability Measurement
- Application Summary : The conversion of nonfluorescent BCECF AM to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .
- Methods of Application : The cell-permeant BCECF AM ester is added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence of BCECF indicates the viability of the cells .
Fluorescence Lifetime Imaging
- Application Summary : BCECF is used in fluorescence lifetime imaging to examine intracellular pH levels . This technique allows for quantitative information on intracellular environments by analyzing the fluorescence lifetime .
- Methods of Application : One-photon and two-photon time-domain fluorescence lifetime imaging is performed with a laser-scanning microscope using the time-correlated single-photon counting technique .
- Results or Outcomes : BCECF meets the requirements of reliable intracellular pH recordings in living cells .
Live-Cell Imaging
- Application Summary : BCECF is used in live-cell imaging. It is compatible with all common fluorescence instrumentation that use fluorescein filters, including Ar-laser based confocal microscopy, flow cytometry, and standard fluorescence microscopy and fluorometry .
- Methods of Application : The cell-permeant BCECF AM ester can be added to cell media for loading live cell populations .
- Results or Outcomes : The fluorescence of BCECF indicates the viability of the cells .
Calcium Imaging
- Application Summary : BCECF is used as a highly sensitive fluorescent dye for calcium imaging .
- Methods of Application : The cell-permeant BCECF AM ester can be added to cell media for loading live cell populations .
- Results or Outcomes : The fluorescence of BCECF indicates the calcium levels in the cells .
Fluorescence Spectroscopy
- Application Summary : BCECF is used in fluorescence spectroscopy to study the structure and dynamics of biomolecules .
- Methods of Application : The fluorescence of BCECF is measured using a fluorescence spectrometer. The fluorescence intensity can provide information about the local environment of the molecule .
- Results or Outcomes : The fluorescence data can reveal properties of biological molecules that are not obtained from simple absorption spectroscopy .
Cell Proliferation Assay
- Application Summary : BCECF can be used in cell proliferation assays. The conversion of nonfluorescent BCECF AM to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell proliferation .
- Methods of Application : The cell-permeant BCECF AM ester is added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence of BCECF indicates the proliferation of the cells .
Cell Migration Assay
- Application Summary : BCECF can be used in cell migration assays. The conversion of nonfluorescent BCECF AM to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell migration .
- Methods of Application : The cell-permeant BCECF AM ester is added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence of BCECF indicates the migration of the cells .
安全和危害
While specific safety and hazard information for BCECF is not provided in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and ensuring adequate ventilation .
属性
IUPAC Name |
2-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(16-9-14(26(34)35)1-4-15(16)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROGDOAOXDINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005566 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein | |
CAS RN |
85138-49-4 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
For This Compound
17,900
Citations
… )-5(6)-carboxyfluorescein (BCECF) is being extensively used to … with the acetoxymethyl ester of BCECF (BCECF-AM) resulted in … In addition, prolonged excitation of BCECF resulted in …
Number of citations: 115
journals.physiology.org
… Intracellular pH measurement relies on diffusion of extracellular BCECF-AM into the cell and its conversion to BCECF. Although BCECF has typically four to five negative charges per …
Number of citations: 114
www.sciencedirect.com
… BCECF to pH, as an alternative to the nigericin method, is described. The ratio of the fluorescence intensities for BCECF … The formula is inverted because H i binding to BCECF causes a …
Number of citations: 105
onlinelibrary.wiley.com
… where C BCECF is the total concentration of BCECF, d is the optical path length, ε i (λ abs ) … form of BCECF depending on wavelength, and α i (pH, p ) is the fraction of BCECF in the ith …
Number of citations: 83
pubs.acs.org
… Intracellular pH measurements from cells stained with BCECF were carried out after the … lower than BCECF fluorescence and was automatically subtracted from BCECF fluorescence by …
Number of citations: 24
journals.biologists.com
… loaded with BCECF by incubation for 30 min at room temperature in buffer containing 10,tM BCECF/AM before washing three times in standard buffer to remove extracellular BCECF. …
Number of citations: 163
portlandpress.com
… BCECF was assessed in vitro. This led us to hypothesize that an in vitro calibration of BCECF … On the same experimental days, we also performed in vitro calibrations using BCECF …
Number of citations: 45
faseb.onlinelibrary.wiley.com
… (CE) cells with BCECF. Fluorescence was measured at … well plates were loaded with 4 µM BCECF for 30 min at 37 C. … with a ratiometric method with BCECF in a multi-well plate …
Number of citations: 54
link.springer.com
… now shown that intracellular BCECF (BCECF i ) … BCECF i , as reflected by fluorescence intensity. The major loading factors are: the concentration of the probe parent compound, BCECF …
Number of citations: 11
www.sciencedirect.com
… BCECF release into the supernatant parallels that of 51 Cr. For 4 h assays cytotoxicity could be quantitated by measuring the BCECF … in 4 h assays, the BCECF retention technique was …
Number of citations: 172
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



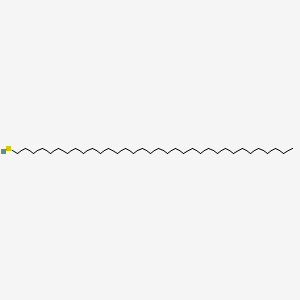

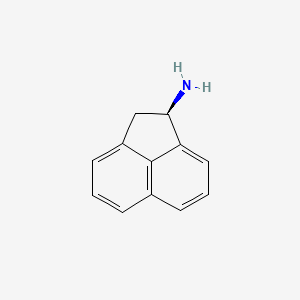
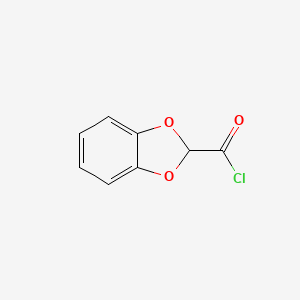
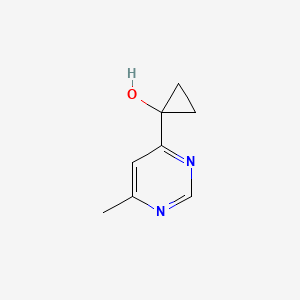
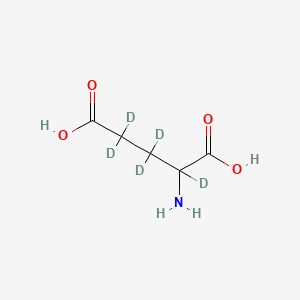
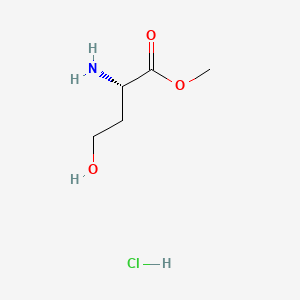
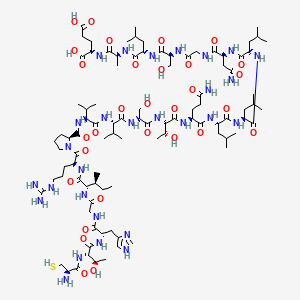
![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)
